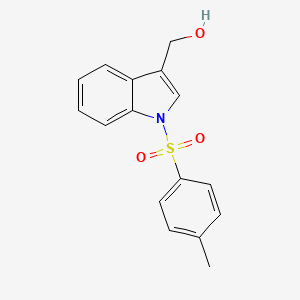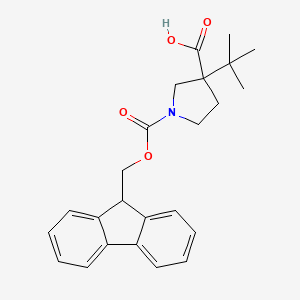
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining elements of quinoline, pyrimidine, and benzonitrile, making it a versatile candidate for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3,4-dihydroquinolin-1(2H)-one: This intermediate is synthesized through the Castagnoli–Cushman reaction, which involves the condensation of an aniline derivative with a cyclic anhydride.
Synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl intermediate: This step involves the reaction of 3,4-dihydroquinolin-1(2H)-one with an appropriate alkylating agent.
Formation of 6-oxo-1,6-dihydropyrimidin-2-yl intermediate: This intermediate is synthesized through a cyclization reaction involving urea and a β-dicarbonyl compound.
Thioether formation: The final step involves the reaction of the pyrimidine intermediate with a benzonitrile derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反应分析
Types of Reactions
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
科学研究应用
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
3,4-dihydroquinolin-2-one derivatives: These compounds share a similar quinoline core and exhibit comparable biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring structure that have similar applications in medicinal chemistry.
Uniqueness
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile is unique due to its combined structural features of quinoline, pyrimidine, and benzonitrile, which confer distinct chemical reactivity and biological activity .
属性
IUPAC Name |
4-[[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c24-14-16-7-9-17(10-8-16)15-30-23-25-19(12-21(28)26-23)13-22(29)27-11-3-5-18-4-1-2-6-20(18)27/h1-2,4,6-10,12H,3,5,11,13,15H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVXOLKRAJEPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2907664.png)
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2907665.png)

![N-cyclopentyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2907668.png)

![1-benzyl-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2907670.png)

![7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2907676.png)
![2-[(1H-indazol-5-yl)formamido]propanoic acid](/img/structure/B2907678.png)
![N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2907679.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2907680.png)
![1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2907682.png)

